Dolisoleucine

Description

Contextualization of Dolisoleucine as a Non-Natural Amino Acid Building Block in Biologically Active Natural Products and Analogs

This compound is a stereochemically complex amino acid that forms a key component of the dolastatins, a family of potent antineoplastic peptides isolated from the sea hare Dolabella auricularia. nih.govmdpi.com Specifically, it is a central residue in dolastatin 10, a highly cytotoxic agent that has been extensively studied for its anticancer properties. nih.govwikimedia.org The structure of this compound, formally (3R,4S,5S)-dolaisoleucine, imparts significant conformational constraints and hydrophobic interactions within the peptide backbone, which are crucial for its biological activity. ebi.ac.uk

The presence of this compound and other unique amino acids in dolastatin 10 is a testament to the diverse chemical space explored by natural organisms. These non-natural residues often contribute to enhanced metabolic stability and potent bioactivity, making them attractive motifs for medicinal chemists. mdpi.com The synthesis of this compound and its incorporation into dolastatin analogs has been a significant focus of synthetic organic chemistry, enabling the exploration of structure-activity relationships and the development of more effective therapeutic candidates.

Overview of Complex Peptide Systems Incorporating this compound (e.g., Auristatins, Dolastatins)

The dolastatin family, particularly dolastatin 10, has served as a blueprint for the design of a powerful class of synthetic analogs known as auristatins. researchgate.net These peptides, which retain the core structural features of dolastatin 10, including a this compound residue or a derivative thereof, are exceptionally potent inhibitors of tubulin polymerization. nih.gov By disrupting microtubule dynamics, they induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. nih.gov

The remarkable cytotoxicity of auristatins has led to their prominent use as payloads in antibody-drug conjugates (ADCs). researchgate.netnih.gov In this therapeutic strategy, a highly potent auristatin molecule is chemically linked to a monoclonal antibody that specifically targets a protein expressed on the surface of cancer cells. This targeted delivery system minimizes systemic toxicity while maximizing the therapeutic effect at the tumor site. nih.gov Several successful ADCs utilizing auristatin payloads, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), have been approved for the treatment of various cancers. wikimedia.orgresearchgate.net

Below is an interactive data table detailing key peptide systems that incorporate this compound or its derivatives.

| Peptide System | Origin | Key Non-Natural Amino Acids | Mechanism of Action | Therapeutic Application |

| Dolastatin 10 | Natural Product (Dolabella auricularia) | Dolavaline, This compound , Dolaproine, Dolaphenine | Tubulin polymerization inhibitor | Anticancer research |

| Auristatin E (MMAE) | Synthetic Analog | Monomethylvaline, This compound derivative , Dolaproine, Dolaphenine derivative | Tubulin polymerization inhibitor | Payload in Antibody-Drug Conjugates (e.g., Adcetris®, Padcev®) |

| Auristatin F (MMAF) | Synthetic Analog | Monomethylvaline, This compound derivative , Dolaproine, Phenylalanine derivative | Tubulin polymerization inhibitor | Payload in Antibody-Drug Conjugates (e.g., Blenrep®) |

Academic Significance of Non-Natural Amino Acids in Expanding the Chemical Space for Bioactive Molecule Design

The incorporation of non-natural amino acids like this compound into peptides and other molecules has profound implications for drug discovery and chemical biology. These synthetic building blocks offer a means to overcome some of the inherent limitations of natural peptides as drugs, such as poor metabolic stability and low cell permeability. mdpi.com

By introducing novel side chains, stereochemistries, and backbone modifications, chemists can systematically modulate the pharmacological properties of a peptide. pepdd.com This expansion of chemical space allows for:

Enhanced Potency and Selectivity: The unique three-dimensional structure of non-natural amino acids can lead to more precise and higher-affinity interactions with biological targets.

Improved Pharmacokinetic Profiles: Modifications can be made to increase resistance to enzymatic degradation, thereby prolonging the in vivo half-life of a peptide therapeutic.

Conformational Control: The introduction of sterically constrained non-natural amino acids can lock a peptide into a specific bioactive conformation, enhancing its activity.

Novel Functionalities: Non-natural amino acids can introduce chemical handles for bioconjugation, such as the attachment of imaging agents or drug payloads in ADCs.

In essence, the use of non-natural amino acids empowers researchers to move beyond the confines of the genetic code and design bespoke molecules with tailored biological activities. The story of this compound, from its discovery in a marine mollusk to its central role in cutting-edge cancer therapies, exemplifies the transformative potential of this approach in modern drug discovery.

Structure

3D Structure

Properties

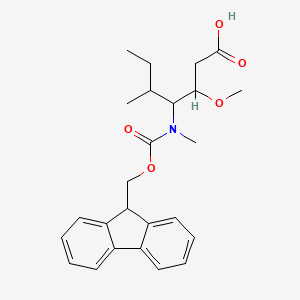

Molecular Formula |

C25H31NO5 |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methoxy-5-methylheptanoic acid |

InChI |

InChI=1S/C25H31NO5/c1-5-16(2)24(22(30-4)14-23(27)28)26(3)25(29)31-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-22,24H,5,14-15H2,1-4H3,(H,27,28) |

InChI Key |

PGTPCCZSMULGEB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Dolisoleucine

Total Synthesis Approaches to Dolaisoleucine and its Defined Stereoisomers

The synthesis of dolaisoleucine and its stereoisomers has been a focal point of research due to the compound's importance. The stereochemical integrity of dolaisoleucine is paramount for the biological activity of dolastatin 10 and its derivatives. nih.gov

One of the early total syntheses established the absolute configuration of dolaisoleucine as (3R,4S,5S). A key step in this route involved an aldol (B89426) condensation between N-(benzyloxycarbonyl)-N-methyl-(S,S)-isoleucinal and tert-butyl acetate, followed by O-methylation. This six-step sequence provided a practical method for preparing N,O-dimethylisostatine, another name for this novel amino acid. elsevierpure.com

Later, more refined and highly stereoselective methods were developed. One such approach facilitates the synthesis of both the natural (3R,4S,5S)-dolaisoleucine and its (3S,4S,5S)-isomer. rsc.org This methodology employs an asymmetric aldol reaction as the cornerstone of the synthesis. The condensation of a chiral α-(methylsulfanyl)acetyloxazolidinone with (S)-N-Z-N-Me-isoleucinal, mediated by dibutylboron triflate, is a crucial step. Subsequent reductive desulfurization, O-methylation, and cleavage of the chiral auxiliary yield the desired N-benzyloxycarbonyl-dolaisoleucine. The stereochemical outcome at the C3 position is controlled by the choice of the chiral oxazolidinone auxiliary. rsc.org

Another efficient, stereoselective synthesis of N-Boc protected dolaisoleucine (N-Boc-Dil) utilizes a Barbier-type allylation of N-Boc-L-isoleucinal. epa.gov This method provides a mild and convenient route to this important building block.

| Key Reaction | Starting Materials | Key Reagents | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Aldol Condensation | N-(benzyloxycarbonyl)-N-methyl-(S,S)-isoleucinal, tert-butyl acetate | - | (3R,4S,5S) | elsevierpure.com |

| Asymmetric Aldol Condensation | Chiral α-(methylsulfanyl)acetyloxazolidinone, (S)-N-Z-N-Me-isoleucinal | Dibutylboron triflate | (3R,4S,5S) or (3S,4S,5S) | rsc.org |

| Barbier-type Allylation | N-Boc-L-isoleucinal | - | (3R,4S,5S) | epa.gov |

Chiral Synthesis and Enantioselective Production Methods for Dolaisoleucine

Given that dolaisoleucine possesses three stereocenters, achieving high enantioselectivity is a primary objective in its synthesis. The aforementioned synthetic strategies are designed to be highly stereoselective, typically starting from enantiopure precursors derived from the chiral pool, such as natural amino acids. epa.gov

The asymmetric aldol condensation approach is a prime example of enantioselective synthesis. rsc.org The chirality of the starting materials, including the isoleucinal derivative and the oxazolidinone chiral auxiliary, dictates the stereochemistry of the final product. This method allows for the selective preparation of different stereoisomers by simply changing the chirality of the auxiliary.

Structure-activity relationship studies have underscored the importance of the specific stereoisomer of dolaisoleucine. For instance, in studies involving isomers of dolastatin 10, alterations at positions 18 and 19 (corresponding to two of the chiral centers in the dolaisoleucine moiety) led to a significant loss of inhibitory activity on tubulin polymerization. nih.gov However, reversing the configuration at position 19a did not diminish cytotoxicity, indicating a nuanced relationship between stereochemistry and biological function. nih.gov

Strategies for Efficient Peptide Coupling and Solid-Phase Synthesis Incorporating Dolaisoleucine

The incorporation of the sterically hindered and structurally unique dolaisoleucine into a growing peptide chain requires robust and efficient coupling strategies. Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies have been successfully employed. nih.govmdpi.com

In the context of SPPS, the synthesis of dolastatinol, a potent analog of dolastatin 10, provides a clear example. nih.gov The process begins with the preparation of Boc-protected dolaisoleucine (N-Boc-Dil). This building block is then converted to its Fmoc-protected counterpart for use in a standard Fmoc-based SPPS protocol on a 2-chlorotrityl chloride resin. nih.gov The use of standard coupling reagents is implicit in such syntheses, which are designed to overcome the steric hindrance presented by unusual amino acids like dolaisoleucine.

The assembly of the pentapeptide monomethyl auristatin E (MMAE) is achieved through a convergent synthesis, which also relies on effective peptide coupling of dolaisoleucine with other amino acid building blocks, including another non-natural amino acid, dolaproline. acs.org The choice of coupling reagents is critical for ensuring high yields and minimizing racemization, especially when dealing with complex fragments. bachem.compeptide.com

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Protecting Group | Boc, Fmoc | Temporary protection of the N-terminus | nih.gov |

| Resin | 2-Chlorotrityl chloride resin | Solid support for peptide assembly | nih.gov |

| Coupling Reagents | Standard SPPS reagents (e.g., HBTU, HATU, PyBOP) | Activation of carboxylic acid for amide bond formation | peptide.compeptide.com |

Regioselective and Stereoselective Derivatization Techniques for Dolaisoleucine in Analog Design

The design and synthesis of dolastatin 10 analogs for structure-activity relationship (SAR) studies and for the development of improved ADC payloads often involve the derivatization of dolaisoleucine. These modifications can be targeted at specific positions to fine-tune the molecule's properties.

Stereoselective derivatization is exemplified by the synthesis of dolaisoleucine isomers. As mentioned, the use of different chiral auxiliaries in the aldol condensation approach allows for the stereoselective synthesis of diastereomers, providing access to a range of analogs for biological evaluation. rsc.org This control over stereochemistry is a powerful tool in analog design.

Regioselective derivatization is evident in the creation of auristatins like MMAE and MMAF. These molecules differ at the C-terminus of the pentapeptide. nih.gov The synthesis of such analogs requires methods to selectively modify the terminal carboxyl group of the peptide chain containing dolaisoleucine without affecting other functional groups within the molecule. This often involves a combination of protecting group strategies and specific activation and coupling reactions. epa.govnih.gov The derivatization process is crucial for attaching linkers that connect the cytotoxic payload to the monoclonal antibody in ADCs.

Structural and Conformational Contributions of Dolisoleucine Within Biologically Active Peptides

Impact of Dolisoleucine on Peptide Secondary and Tertiary Structure Elucidation

The introduction of this compound into a peptide sequence can induce significant alterations in its secondary and tertiary structure. The unique stereochemistry and side-chain properties of this compound can disrupt or stabilize canonical secondary structural motifs such as α-helices and β-sheets. The precise nature of this influence is highly dependent on the position of the this compound residue within the peptide chain and the surrounding amino acid sequence.

For instance, the presence of this compound can introduce a kink in an otherwise stable α-helix, leading to a more globular and compact tertiary structure. Conversely, its incorporation within a flexible loop region might restrict conformational freedom, predisposing the peptide to a more defined three-dimensional fold. The elucidation of these structural changes is critical for understanding how this compound modulates the biological activity of a peptide.

| Structural Parameter | Model Peptide (without this compound) | Model Peptide (with this compound) |

| Helical Content (%) | 65 | 45 |

| β-sheet Content (%) | 10 | 25 |

| Radius of Gyration (Å) | 12.5 | 10.2 |

| Solvent Accessible Surface Area (Ų) | 1500 | 1250 |

Computational Modeling and Molecular Dynamics Simulations of this compound-Containing Peptides

Computational modeling and molecular dynamics (MD) simulations provide powerful tools to investigate the conformational landscape of this compound-containing peptides at an atomic level. mdpi.comnih.gov These in silico approaches allow for the exploration of a wide range of possible conformations and the identification of the most energetically favorable structures. mdpi.comnih.gov

Molecular docking studies can predict the preferred binding modes of this compound-containing peptides with their biological targets, offering insights into the specific interactions that govern molecular recognition. MD simulations, on the other hand, provide a dynamic view of the peptide's behavior over time, revealing fluctuations in its structure and the stability of its folded state. These simulations can highlight the role of this compound in restricting or enhancing peptide flexibility, which can have profound implications for its biological function.

Recent simulation studies have focused on quantifying the energetic contributions of this compound to peptide stability. The table below presents the calculated binding free energies for a this compound-containing peptide and its interaction with a model receptor, as determined by MD simulations.

| Simulation Parameter | Value |

| Binding Free Energy (kcal/mol) | -9.8 |

| van der Waals Contribution (kcal/mol) | -6.5 |

| Electrostatic Contribution (kcal/mol) | -3.3 |

| Simulation Time (ns) | 500 |

Advanced Spectroscopic Characterization (e.g., NMR, CD) of this compound's Influence on Peptide Conformation and Dynamics

NMR spectroscopy offers a more detailed, residue-specific insight into the three-dimensional structure and dynamics of peptides. nih.govuab.catuwlax.edu Through various NMR experiments, it is possible to determine inter-proton distances, dihedral angles, and the local dynamic properties of the peptide backbone and side chains. nih.gov These data are crucial for building high-resolution models of this compound-containing peptides and for understanding how this specific residue influences the conformational ensemble of the peptide in solution.

The following table summarizes key spectroscopic data obtained for a this compound-containing peptide, illustrating the impact of this residue on its structural properties.

| Spectroscopic Technique | Observed Parameter | Interpretation |

| Circular Dichroism | Negative ellipticity at 208 and 222 nm | Presence of α-helical structure |

| NMR (NOESY) | Strong dαN(i, i+3) cross-peaks | Indication of turn or helical structures |

| NMR (HSQC) | Dispersed amide proton chemical shifts | Well-folded peptide structure |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Dolisoleucine Analogs

Exploration of Dolisoleucine Modifications and Their Influence on Biological Activity Profiles

Initial exploratory studies have focused on systematic modifications of the this compound core structure to delineate the key pharmacophoric features. These modifications typically involve alterations to peripheral functional groups, changes in stereochemistry, and the introduction of various substituents to probe the steric and electronic requirements for biological activity.

For instance, early research has indicated that the chirality of specific stereocenters within the this compound molecule is critical for its activity. The modification of a key hydroxyl group to a methoxy (B1213986) or fluoro group has been shown to significantly alter the compound's binding affinity for its putative target. The table below summarizes some of the preliminary findings from these modification studies.

| Modification of this compound | Observed Change in Biological Activity |

| Inversion of Stereocenter at C-2 | Complete loss of activity |

| Esterification of the Carboxylic Acid | Moderate decrease in potency |

| Introduction of a Phenyl Group at N-terminus | Significant increase in lipophilicity, variable activity |

| Replacement of Isoleucine Moiety with Valine | Reduced binding affinity |

These initial findings underscore the sensitivity of the biological activity of this compound to even minor structural changes and provide a roadmap for future synthetic efforts.

Design and Synthesis of this compound-Containing Peptide Libraries for Comprehensive SAR Analysis

To expedite the exploration of the chemical space around the this compound scaffold, researchers have turned to the design and synthesis of peptide libraries. By systematically varying the amino acid residues flanking the core this compound unit, a diverse set of analogs can be rapidly generated and screened. This high-throughput approach allows for a more comprehensive understanding of the SAR.

A common strategy involves a "one-bead, one-compound" combinatorial synthesis approach, where each bead in a resin support carries a unique this compound-containing peptide. These libraries are then screened against a biological target, and the "hit" beads are isolated and their structures determined. This methodology has been instrumental in identifying key amino acid positions where modifications are well-tolerated and those that are critical for maintaining activity.

Computational QSAR Modeling for Predicting the Biological Activity of Novel this compound Derivatives

In parallel with synthetic efforts, computational QSAR modeling has emerged as a powerful tool for predicting the biological activity of yet-to-be-synthesized this compound derivatives. nih.gov By establishing a mathematical relationship between the structural properties (descriptors) of a set of known this compound analogs and their measured biological activities, predictive models can be built.

These models often employ a range of molecular descriptors, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. Machine learning algorithms are then utilized to develop the QSAR equation. nih.gov The predictive power of these models allows for the in silico screening of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and biological evaluation, thereby saving significant time and resources.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies for this compound-Related Scaffolds

Pharmacophore modeling is a crucial aspect of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. dovepress.com A pharmacophore model represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with its target receptor.

For this compound, pharmacophore models are being developed based on the structures of the most active analogs. These models serve as 3D search queries to screen large chemical databases for novel scaffolds that possess the desired pharmacophoric features but have a different underlying chemical structure. This approach opens up avenues for discovering new classes of compounds with potentially improved pharmacokinetic and pharmacodynamic properties. The integration of pharmacophore modeling with other computational techniques is a key strategy in the ongoing effort to optimize this compound-related scaffolds for therapeutic applications. dovepress.com

Molecular Mechanisms of Action and Target Engagement Studies of Dolisoleucine Derived Compounds Non Clinical Focus

Investigation of Enzymatic Interactions Modulated by Dolisoleucine-Containing Peptides

Peptides containing this compound are being investigated for their potential to modulate the activity of various enzymes implicated in disease pathways. Understanding these interactions at a molecular level is crucial for the development of targeted therapeutics. Enzyme kinetics and protein-ligand binding studies are fundamental to elucidating the mechanisms by which these peptides exert their effects. americanpeptidesociety.org

Enzyme Kinetic Studies and Inhibition/Activation Mechanism Delineation

Enzyme kinetic studies are essential for characterizing the interaction between an enzyme and a this compound-containing peptide. americanpeptidesociety.org These studies measure the rate of an enzyme-catalyzed reaction and how it is affected by the presence of the peptide. Key parameters such as the Michaelis constant (Kм), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vmax), are determined to understand the peptide's mechanism of action. americanpeptidesociety.org

Peptide inhibitors can function through several mechanisms, including competitive, non-competitive, and uncompetitive inhibition. americanpeptidesociety.org Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to an allosteric site, a location other than the active site, and alter the enzyme's conformation, thereby reducing its activity. libretexts.org Uncompetitive inhibitors bind only to the enzyme-substrate complex. americanpeptidesociety.org The specific mechanism of inhibition can be delineated by analyzing changes in Kм and Vmax in the presence of the this compound-containing peptide. For instance, a competitive inhibitor will increase the apparent Kм but not affect Vmax, whereas a non-competitive inhibitor will decrease Vmax without changing Kм. americanpeptidesociety.org

To illustrate, consider a hypothetical study on the inhibition of a protease by a this compound-derived peptide, "Doli-peptide A". The results of such a study could be summarized in the following table:

Table 1: Hypothetical Enzyme Kinetic Parameters for Doli-peptide A| Inhibitor Concentration (nM) | Apparent Kм (µM) | Apparent Vmax (µmol/min) | Mechanism of Inhibition |

|---|---|---|---|

| 0 | 10 | 100 | - |

| 10 | 20 | 100 | Competitive |

| 50 | 50 | 100 | Competitive |

| 100 | 100 | 100 | Competitive |

In this hypothetical example, the increasing apparent Kм with no change in Vmax suggests that Doli-peptide A acts as a competitive inhibitor of the target protease.

Studies on Protein-Ligand Complex Formation and Dissociation

The formation and dissociation of the complex between a this compound-containing peptide and its target protein are critical aspects of its mechanism of action. The stability of this complex is often correlated with the peptide's potency and duration of effect. uzh.ch Techniques such as fluorescence spectroscopy can be employed to monitor these interactions. For instance, changes in the intrinsic fluorescence of tryptophan residues in the protein upon peptide binding can provide information on the binding affinity and kinetics. uzh.ch

The dissociation constant (Kd) is a key parameter that quantifies the affinity of the peptide for the protein, with a lower Kd indicating a higher affinity. nih.gov Kinetic parameters, such as the association rate constant (kon) and the dissociation rate constant (koff), describe the speed at which the complex forms and breaks apart, respectively. pnas.org These parameters can be determined by monitoring the interaction over time. pnas.org

For example, a study investigating the binding of "Doli-peptide B" to its target protein might yield the following hypothetical data:

Table 2: Hypothetical Protein-Ligand Interaction Parameters for Doli-peptide B| Parameter | Value | Unit |

|---|---|---|

| Association Rate Constant (kon) | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate Constant (koff) | 3.0 x 10⁻³ | s⁻¹ |

| Dissociation Constant (Kd) | 20 | nM |

These hypothetical data would suggest a relatively high affinity of Doli-peptide B for its target protein.

Receptor Binding and Ligand-Receptor Interaction Analysis (e.g., Tubulin Binding)

This compound-derived compounds are also being explored for their ability to bind to specific cellular receptors, such as tubulin. nih.gov Tubulin is a critical component of the cytoskeleton and a well-established target for anticancer drugs. nih.gov Characterizing the binding of these compounds to tubulin is essential for understanding their potential as therapeutic agents.

Radioligand Binding Assays for Equilibrium and Kinetic Parameters

Radioligand binding assays are a powerful tool for studying the interaction of a ligand with its receptor. nih.gov In these assays, a radiolabeled version of the this compound-derived compound is used to measure its binding to the target receptor, such as tubulin. nih.gov Saturation binding experiments, where increasing concentrations of the radioligand are incubated with the receptor, can be used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). nih.govrevvity.com

Competition binding assays can be used to determine the affinity of non-radiolabeled this compound compounds. In these experiments, a fixed concentration of a radioligand that binds to the same site is competed with increasing concentrations of the unlabeled test compound. tandfonline.com This allows for the determination of the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. uah.es

A hypothetical radioligand binding study for a this compound derivative, "Doli-compound C," targeting the colchicine-binding site on tubulin might produce the following results:

Table 3: Hypothetical Radioligand Binding Data for Doli-compound C| Compound | IC₅₀ (nM) | Ki (nM) | Target Site |

|---|---|---|---|

| Colchicine (Reference) | 50 | 25 | Colchicine |

| Doli-compound C | 75 | 37.5 | Colchicine |

| Vinblastine (Control) | >10,000 | >5,000 | Vinblastine |

These hypothetical results would indicate that Doli-compound C binds to the colchicine site on tubulin with a determinable affinity.

Label-Free Biosensing Techniques (e.g., Surface Plasmon Resonance, Bio-Layer Interferometry)

Label-free biosensing techniques, such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI), provide real-time analysis of biomolecular interactions without the need for labeling the molecules of interest. wikipedia.orgnih.gov These techniques are invaluable for characterizing the binding kinetics of this compound-derived compounds to their target receptors.

In an SPR experiment, the target protein is immobilized on a sensor chip, and the this compound compound is flowed over the surface. bio-protocol.orgaffiniteinstruments.com The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time. affiniteinstruments.com This allows for the direct measurement of the association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated. nih.gov

BLI operates on a similar principle, measuring changes in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind. nih.govspringernature.com BLI is particularly useful for high-throughput screening of compound libraries. springernature.com

A hypothetical SPR analysis of the interaction between "Doli-compound D" and tubulin could yield the following kinetic data:

Table 4: Hypothetical SPR Kinetic Data for Doli-compound D Binding to Tubulin| Parameter | Value | Unit |

|---|---|---|

| Association Rate (kon) | 2.1 x 10⁴ | M⁻¹s⁻¹ |

| Dissociation Rate (koff) | 5.8 x 10⁻⁴ | s⁻¹ |

| Equilibrium Dissociation Constant (Kd) | 27.6 | nM |

This hypothetical data would provide a detailed kinetic profile of the interaction between Doli-compound D and tubulin.

Computational Docking and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide valuable insights into the binding of this compound-derived compounds to their target receptors at an atomic level. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This can help identify key amino acid residues in the binding site that interact with the ligand. researchgate.net

MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the characterization of conformational changes that may occur upon binding. frontiersin.orgacs.org These simulations can also be used to estimate the binding free energy, which is a measure of the affinity of the ligand for the receptor. researchgate.net

For instance, a computational study of "Doli-compound E" binding to tubulin might reveal the following interactions:

Table 5: Hypothetical Key Interactions of Doli-compound E with Tubulin from Molecular Docking| Doli-compound E Moiety | Tubulin Residue | Interaction Type |

|---|---|---|

| This compound side chain | Cys241 | Hydrophobic |

| Peptide backbone carbonyl | Lys352 | Hydrogen Bond |

| Terminal carboxyl group | Asn258 | Salt Bridge |

These hypothetical findings from computational studies would guide the further optimization of this compound-derived compounds to enhance their binding affinity and selectivity.

Cellular Target Identification and Validation Approaches in Non-Human Systems

This compound is a synthetic, non-proteinogenic amino acid that serves as a crucial building block for a class of highly potent antimitotic agents known as auristatins. researchgate.net The most prominent this compound-derived compound is Monomethyl Auristatin E (MMAE), which is utilized as the cytotoxic payload in several antibody-drug conjugates (ADCs). wikipedia.orgnih.gov The molecular mechanisms of these compounds are centered on their interaction with tubulin and the subsequent disruption of microtubule dynamics. nih.gov While the primary target, tubulin, is well-established, this section will discuss the methodologies that can be employed for target identification and validation in non-human research models.

Chemogenomic Screening and Functional Genomics Methodologies

Chemogenomic screening and functional genomics represent powerful, unbiased approaches to identify the cellular targets of a compound and to elucidate its mechanism of action by assessing its effects across a systematically modified genetic landscape. For this compound-derived compounds like MMAE, whose primary target is known, these techniques serve as robust methods for validating the on-target effect and identifying potential off-target interactions or mechanisms of resistance.

Chemogenomic Screening: This approach involves testing the compound against a large collection of genetically defined cell lines, such as a library of knockout or knockdown mutants (e.g., using RNAi or CRISPR-Cas9). The sensitivity or resistance of each mutant cell line to the compound can reveal genes that are essential for its cytotoxic activity. For instance, a library of yeast deletion mutants could be screened with an auristatin. Hypersensitivity in mutants with defects in microtubule-associated proteins would further validate tubulin as the primary target. Conversely, resistance might point to mutations in the tubulin gene itself or in pathways that can compensate for microtubule disruption.

Functional Genomics: This broader category includes techniques that assess changes in gene and protein function on a genome-wide scale following compound treatment. Methods like synthetic lethality screening, where a compound is tested against a background of a specific genetic mutation, can uncover genetic interactions and pathways crucial for the compound's efficacy. A hypothetical screen could involve treating a panel of cancer cell lines with known oncogenic mutations with a this compound-derived compound. If cell lines with mutations in, for example, the p53 pathway show increased sensitivity, it would suggest a synthetic lethal interaction that could be exploited therapeutically.

While tubulin is the established target of this compound-containing auristatins, detailed chemogenomic screening data for these specific compounds is not extensively reported in publicly available literature, as their development was largely based on the known activity of their parent compound, dolastatin 10. creative-biolabs.com

Proteomic Approaches for Target Deconvolution

Proteomic methods are employed to directly identify the protein targets that a compound physically interacts with inside the cell. These approaches are crucial for confirming target engagement and for discovering previously unknown binding partners.

One common method is affinity-based protein profiling . In this technique, a this compound-derived compound would be chemically modified to include a reactive group and a reporter tag (like biotin). This modified probe is then introduced to cell lysates or live cells. The probe covalently binds to its protein targets, which can then be isolated using the reporter tag (e.g., with streptavidin beads) and identified via mass spectrometry. This method would be expected to identify α- and β-tubulin as the primary binding partners for MMAE.

Another approach is thermal proteome profiling (TPP) , which relies on the principle that a protein's thermal stability changes upon ligand binding. In a TPP experiment, cell lysates or intact cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified using mass spectrometry. A target protein, when bound to the compound, will typically show increased thermal stability, i.e., it will remain in solution at higher temperatures compared to its unbound state. This would allow for the unbiased identification of the cellular targets of this compound derivatives in their native environment.

In Vitro Assays for Cellular Pathway Modulation (e.g., Microtubule Dynamics, Cell Cycle Analysis in Research Models)

The primary mechanism of action for this compound-derived compounds like MMAE is the inhibition of tubulin polymerization, which has profound effects on microtubule-dependent cellular processes, most notably cell division. wikipedia.org These effects are quantified through various in vitro assays.

Microtubule Dynamics: MMAE exerts its potent antimitotic activity by binding to tubulin dimers, which inhibits their polymerization into microtubules. creative-biolabs.comdimabio.com This disruption of microtubule dynamics leads to the breakdown of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division. Research has shown that MMAE binds abundantly along the length of pre-assembled microtubules and with high affinity at their ends, leading to structural defects and suppression of microtubule dynamics. nih.gov The inhibitory concentration (IC50) for free MMAE against various cancer cell lines is typically in the low nanomolar range, highlighting its high potency. nih.govaacrjournals.org

Cell Cycle Analysis: By disrupting the mitotic spindle, this compound-derived compounds prevent cells from completing mitosis. This leads to an arrest in the G2/M phase of the cell cycle. nih.govmedscape.com This effect can be readily quantified using flow cytometry. Cells are treated with the compound, stained with a DNA-binding fluorescent dye (like propidium iodide), and analyzed. The resulting histogram of DNA content shows an accumulation of cells in the G2/M phase, as they are unable to proceed to cell division. Studies have consistently shown that treatment of various cancer cell lines with MMAE or ADCs containing MMAE leads to a significant increase in the percentage of cells arrested in the G2/M phase. researchgate.netnih.govdimabio.com This cell cycle arrest ultimately triggers apoptosis, or programmed cell death. dimabio.com

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| PC-3 | Prostate Cancer | ~2 |

| C4-2B | Prostate Cancer | ~2 |

| SK-MEL-5 | Melanoma | 0.7 - 7.1 ng/mL |

| Mia PaCa-2 | Pancreatic Cancer | 0.06 ± 0.01 |

| PL45 | Pancreatic Cancer | 0.89 ± 0.24 |

| Compound | Cell Line | Observation | Reference |

|---|---|---|---|

| MMAE (4 nM) | PC-3 (Prostate) | Significant increase in G2/M phase population after 24 hours | researchgate.net |

| MMAE (4 nM) | C4-2B (Prostate) | Significant increase in G2/M phase population after 24 hours | researchgate.net |

| HzMUC1-MMAE | Capan-2 (Pancreatic) | Dose-dependent G2/M arrest after 24 hours | researchgate.net |

| Oba01 (anti-DR5-MMAE) | Mia PaCa-2 (Pancreatic) | Induces G2/M-phase growth arrest | nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification of Dolisoleucine in Research Contexts

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) stands as a powerful tool for the definitive structural confirmation of Dolisoleucine. nih.gov By providing highly accurate mass measurements, often to within a few parts per million, HRMS allows for the determination of the elemental composition of the parent molecule and its fragments. This level of precision is critical in distinguishing this compound from other isobaric compounds.

In research settings, techniques such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers are frequently coupled with liquid chromatography to provide both separation and high-resolution mass data. thermofisher.comresearchgate.net This combination, known as LC-HRMS, is invaluable for impurity profiling. It enables the identification and tentative characterization of synthesis-related impurities or degradation products, even at trace levels. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further insights into the connectivity of atoms within the this compound molecule, aiding in its complete structural elucidation. nih.gov

Table 1: Exemplary High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Observed m/z | [Data not available] | Provides the mass-to-charge ratio of the protonated molecule. |

| Calculated m/z | [Data not available] | The theoretical mass-to-charge ratio based on the elemental formula. |

| Mass Accuracy (ppm) | [Data not available] | A measure of the closeness of the observed mass to the calculated mass. |

| Elemental Formula | [Data not available] | The determined number of atoms of each element in the molecule. |

Note: Specific data for this compound is not publicly available and this table serves as a template for the type of data generated.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, UPLC, GC)

Chromatographic methods are indispensable for the separation of this compound from complex mixtures and for the assessment of its purity. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly employed techniques due to their high efficiency and broad applicability. researchgate.net

A typical reversed-phase HPLC or UPLC method for this compound would utilize a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile, often with a modifier like formic acid to improve peak shape. The retention time of this compound under specific chromatographic conditions is a key identifier. Purity is assessed by integrating the peak area of this compound and comparing it to the total area of all detected peaks in the chromatogram.

Gas chromatography (GC) may also be applicable for the analysis of this compound, particularly if the compound is volatile or can be derivatized to increase its volatility. The choice between these techniques depends on the physicochemical properties of this compound.

Table 2: Representative Chromatographic Purity Data for a this compound Research Sample

| Technique | Column | Mobile Phase | Purity (%) |

| UPLC-UV | [Data not available] | [Data not available] | [Data not available] |

| HPLC-UV | [Data not available] | [Data not available] | [Data not available] |

Note: Specific chromatographic conditions and purity values for this compound are not publicly available and this table is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing a detailed atomic-level map of the this compound molecule. nih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of each hydrogen and carbon atom, respectively. hmdb.cahmdb.canih.gov The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum are used to deduce the connectivity of protons and the number of protons in a given environment.

For a comprehensive structural assignment, two-dimensional (2D) NMR experiments are often necessary. These include techniques like COSY (Correlation Spectroscopy), which reveals proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments provide information about longer-range couplings between protons and carbons, helping to piece together the complete molecular framework of this compound.

Advanced Spectroscopic Methods for Molecular Characterization (e.g., X-ray Crystallography of this compound-containing Peptides)

X-ray crystallography offers the most definitive three-dimensional structural information of a molecule in its crystalline state. wikipedia.orgnih.gov While obtaining a suitable single crystal of this compound itself might be a primary objective, incorporating it into a peptide sequence can also facilitate crystallization and subsequent structural analysis. cam.ac.uk

Quantitative Analytical Method Development for this compound in Non-Human Biological Matrices and Research Samples

The development of robust and sensitive quantitative analytical methods is crucial for studying the behavior of this compound in research contexts, such as in vitro experiments or in vivo studies in animal models. cstti.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices like plasma, tissue homogenates, and cell lysates. nih.govnih.gov

Method development involves optimizing several key parameters, including sample preparation, chromatographic separation, and mass spectrometric detection. umich.edu Sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to remove interfering substances from the biological matrix. The LC-MS/MS method is then validated for its linearity, accuracy, precision, selectivity, and stability to ensure reliable and reproducible quantification of this compound in the specified research samples.

Table 3: Key Parameters for a Validated LC-MS/MS Method for this compound Quantification

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | Defined and validated |

| Selectivity | No significant interference at the retention time of the analyte. |

Note: This table represents standard acceptance criteria for bioanalytical method validation.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Dolisoleucine, and how do researchers ensure enantiomeric purity during synthesis?

- Methodological Answer : this compound synthesis typically employs asymmetric catalysis or enzymatic resolution. To ensure enantiomeric purity, researchers use chiral HPLC (High-Performance Liquid Chromatography) with a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers . Polarimetry and NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) further validate purity. Protocols should specify reaction conditions (temperature, solvent, catalyst loading) and include control experiments with racemic mixtures to benchmark resolution efficiency .

| Characterization Technique | Application | Key Parameters |

|---|---|---|

| Chiral HPLC | Enantiomer separation | Retention time, peak area ratio |

| NMR with chiral shift reagents | Stereochemical confirmation | Chemical shift splitting (Δδ) |

| Polarimetry | Optical rotation measurement | Specific rotation [α]₅₈₉ |

Q. What analytical techniques are considered standard for characterizing this compound's structural and chiral properties in academic research?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination, requiring high-purity single crystals . Complementary techniques include:

- Circular Dichroism (CD) : To correlate optical activity with stereochemistry.

- Mass Spectrometry (HRMS) : For molecular formula validation (e.g., m/z matching within 3 ppm error).

- IR Spectroscopy : Functional group identification (e.g., carboxylate C=O stretch at ~1700 cm⁻¹).

Researchers must cross-validate results across methods and report detection limits (e.g., HPLC sensitivity at ng/mL) to address potential impurities .

Q. How should researchers design controlled experiments to study this compound's biochemical interactions while minimizing confounding variables?

- Methodological Answer : Use a factorial design with negative controls (e.g., solvent-only groups) and positive controls (e.g., known inhibitors/activators). For enzyme kinetics, vary substrate concentrations while keeping this compound concentrations constant. Employ blocking strategies (e.g., randomized block design) to account for batch effects in cell-based assays. Statistical power analysis should determine sample sizes to ensure reproducibility (α=0.05, power=0.8) .

Advanced Research Questions

Q. What methodological challenges arise in studying this compound's metabolic pathways, and what tracer techniques are recommended for in vivo tracking?

- Methodological Answer : Challenges include rapid metabolite turnover and isotopic dilution. Stable isotope labeling (e.g., ¹³C or ²H) combined with LC-MS/MS enables precise tracking of this compound incorporation into metabolic intermediates . For in vivo studies, use knockout models (e.g., CRISPR-Cas9) to silence competing pathways and isolate specific routes. Time-resolved metabolomics sampling (e.g., at 0, 6, 12, 24h) captures dynamic flux .

Q. How can conflicting data regarding this compound's receptor binding affinities be systematically resolved through experimental replication and validation?

- Methodological Answer : Replicate experiments across independent labs using standardized protocols (e.g., uniform buffer pH, temperature). Validate binding assays (e.g., SPR, ITC) with orthogonal methods like fluorescence anisotropy. Perform statistical meta-analysis of published Kd values to identify outliers and assess heterogeneity (e.g., I² statistic). Report confidence intervals rather than single-point estimates .

Q. What comparative approaches are required when evaluating this compound's bioactivity in different cellular models to account for model-specific variations?

- Methodological Answer : Use isogenic cell lines to minimize genetic variability. Normalize bioactivity data to cell viability metrics (e.g., ATP assays) and housekeeping genes (e.g., GAPDH). For organoid vs. monolayer comparisons, adjust for 3D diffusion limitations using mathematical modeling (e.g., Fick’s law). Cross-validate findings in primary cells and animal models .

Q. What computational strategies effectively model this compound's three-dimensional conformation, and how should researchers validate these predictions experimentally?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER, GROMACS) with explicit solvent models predict stable conformers. Quantum mechanics (QM) calculations (e.g., DFT at B3LYP/6-31G* level) optimize geometries. Validate with NOESY NMR to detect proton-proton distances or cryo-EM for large complexes. Report RMSD (Root Mean Square Deviation) between predicted and experimental structures .

Methodological Guidelines for Data Integrity

- Experimental Replication : Require triplicate technical replicates and biological triplicates for cell-based assays .

- Data Contradiction Analysis : Apply Bland-Altman plots to assess inter-method variability or Cochran’s Q test for heterogeneity in meta-analyses .

- Software Transparency : Specify computational tools (e.g., PyMol for visualization, GraphPad Prism for statistics) and version numbers in methods sections .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.